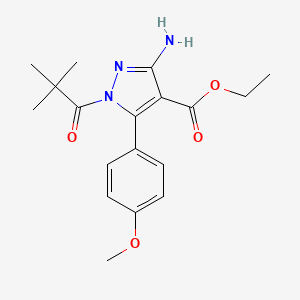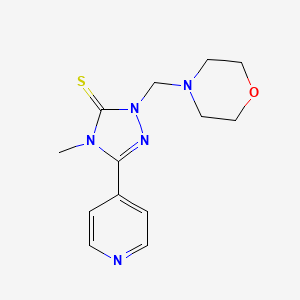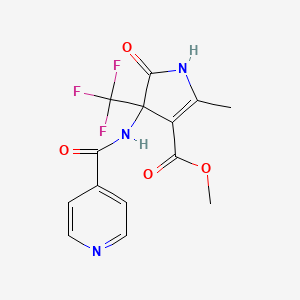
ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a long name, but let’s break it down:
- The ethyl group indicates the presence of an ethyl (C₂H₅) moiety.
- The 3-amino part signifies an amino group (NH₂) attached at the third position of the pyrazole ring.
- The 1-(2,2-dimethylpropanoyl) segment refers to a substituent derived from 2,2-dimethylpropanoic acid.
- The 5-(4-methoxyphenyl) portion indicates a phenyl ring with a methoxy (OCH₃) group at the fifth position.
- Finally, the 1H-pyrazole-4-carboxylate part denotes a pyrazole ring with a carboxylate (COO⁻) group at the fourth position.
- This compound belongs to the class of pyrazole derivatives and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Investigated for potential bioactivity (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Industry: Limited applications due to its complexity, but it may find use in specialized chemical processes.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific biological target. It could interact with enzymes, receptors, or other cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other pyrazole derivatives with varying substituents.
- Uniqueness: The combination of the ethyl ester, amino group, and phenyl ring makes this compound distinct.
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 3-amino-1-(2,2-dimethylpropanoyl)-5-(4-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-6-25-16(22)13-14(11-7-9-12(24-5)10-8-11)21(20-15(13)19)17(23)18(2,3)4/h7-10H,6H2,1-5H3,(H2,19,20) |
InChI Key |
QPECEDWGJPLKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)C(C)(C)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11072775.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11072783.png)
![4-butoxy-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B11072787.png)
![4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11072790.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B11072792.png)
![2-Furancarboxamide, N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-](/img/structure/B11072793.png)
![4-bromo-2-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol](/img/structure/B11072794.png)
![N-(2-fluorophenyl)-2-{(2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11072795.png)
![2,6-Dimorpholino-9-thiabicy-clo[3.3.1]nonane](/img/structure/B11072797.png)
![[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-tert-butyl-7-(4-chlorobenzylsulfanyl)-](/img/structure/B11072800.png)
![methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11072801.png)


